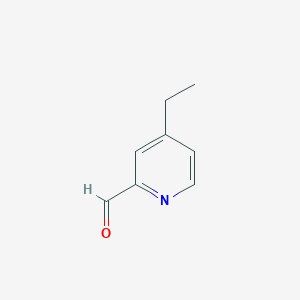

2-Pyridinecarboxaldehyde, 4-ethyl-

Description

Overview of Pyridinecarboxaldehyde Derivatives in Organic Synthesis and Coordination Chemistry

Pyridinecarboxaldehydes, as a class of compounds, are instrumental in a multitude of chemical transformations. The aldehyde group readily participates in nucleophilic addition and condensation reactions, forming Schiff bases, while the pyridine (B92270) nitrogen acts as a Lewis base and a coordination site for metal ions. wikipedia.orgnih.gov This dual reactivity allows for the construction of complex molecular architectures and the synthesis of elaborate ligands for coordination chemistry. nih.govrsc.org In organic synthesis, they are precursors to a variety of heterocyclic systems and are employed in multicomponent reactions. nih.gov In coordination chemistry, the resulting Schiff base ligands, derived from pyridinecarboxaldehydes, are renowned for their ability to form stable complexes with a wide range of transition metals, finding applications in catalysis and materials science. nih.govresearchgate.net

Rationale for Research on Substituted Pyridinecarboxaldehydes, Emphasizing the 4-Ethyl Moiety

The introduction of substituents onto the pyridine ring of pyridinecarboxaldehydes provides a powerful tool for fine-tuning their electronic and steric properties. An alkyl group, such as the ethyl group at the 4-position, can influence the reactivity of the aldehyde group and the coordination properties of the pyridine nitrogen. The electron-donating nature of the ethyl group can modulate the electrophilicity of the aldehyde carbon and the basicity of the pyridine nitrogen. Furthermore, the steric bulk of the ethyl group can direct the regioselectivity of reactions and influence the geometry of the resulting metal complexes. The direct, position-selective C-4 alkylation of pyridines has historically been a challenge, making the development of methods to access compounds like 4-ethyl-2-pyridinecarboxaldehyde a significant area of research. researchgate.netnih.gov

Historical Context and Evolution of Research on 2-Pyridinecarboxaldehydes

Research on 2-pyridinecarboxaldehydes dates back several decades, with initial studies focusing on their synthesis and basic reactivity. wikipedia.org A significant milestone in their application came with the discovery of their ability to selectively modify the N-termini of proteins, first reported in 2015. nih.govmdpi.com This discovery opened up new avenues for their use in bioconjugation and chemical biology. Over the years, research has evolved to explore the effects of various substituents on the pyridine ring, aiming to enhance their reactivity and stability for specific applications. The study of substituted derivatives, including those with alkyl groups, represents a natural progression in this field, driven by the desire to create tailored reagents for advanced applications.

Current State of the Art in the Field Pertaining to Pyridinecarboxaldehyde Functionality

Current research on pyridinecarboxaldehyde functionality is highly focused on their application in bioconjugation, particularly for the site-specific modification of proteins and other biomolecules. nih.gov There is a growing interest in developing new derivatives with improved reaction kinetics and stability of the resulting conjugates. Another active area of research involves the use of pyridinecarboxaldehyde-based ligands in the development of novel transition metal catalysts for a variety of organic transformations. nih.gov The functionalization of the pyridine ring is a key strategy in both of these areas, with researchers exploring a wide range of substituents to achieve desired properties. Recent advances in C-H functionalization are also providing new, more efficient routes to substituted pyridines.

Scope and Objectives of Academic Research on 2-Pyridinecarboxaldehyde (B72084), 4-ethyl-

Academic research on 2-Pyridinecarboxaldehyde, 4-ethyl- is primarily driven by the fundamental interest in understanding the influence of the 4-ethyl substituent on the compound's properties and reactivity. Key objectives include the development of efficient and scalable synthetic routes to this specific isomer. A major focus is on the characterization of its coordination behavior with various transition metals, with the goal of developing new catalysts with unique selectivity and activity. Furthermore, researchers are investigating the potential of 4-ethyl-2-pyridinecarboxaldehyde in organic synthesis as a building block for novel heterocyclic structures and in the context of bioconjugation to assess how the 4-ethyl group impacts labeling efficiency and conjugate stability.

Interactive Data Table: Physicochemical Properties of 4-Ethyl-2-Pyridinecarboxaldehyde

| Property | Value | Reference |

| CAS Number | 67141-19-9 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Appearance | Liquid | |

| Refractive Index (n20/D) | 1.524 | |

| Density (at 25 °C) | 1.041 g/mL | |

| Flash Point | 97.77 °C (208.0 °F) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTWJHFVBSRCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596367 | |

| Record name | 4-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67141-19-9 | |

| Record name | 4-Ethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67141-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyridinecarboxaldehyde, 4 Ethyl

Direct Synthesis Approaches to 2-Pyridinecarboxaldehyde (B72084), 4-ethyl-

The direct synthesis of 2-Pyridinecarboxaldehyde, 4-ethyl- primarily involves the selective oxidation of a suitable precursor, most notably 4-ethyl-2-methylpyridine.

Oxidation Pathways for Precursor Molecules (e.g., 4-ethyl-2-methylpyridine)

The oxidation of the methyl group at the 2-position of the pyridine (B92270) ring to a formyl group is a common strategy. The methyl group in 2-methylpyridines is reactive and can be oxidized to form the corresponding pyridine-2-carboxylic acid, which can then be further transformed into the aldehyde. chemicalbook.comwikipedia.org For instance, the oxidation of 2-picoline (2-methylpyridine) with potassium permanganate (B83412) yields picolinic acid (pyridine-2-carboxylic acid). wikipedia.org A similar pathway can be envisaged for 4-ethyl-2-methylpyridine, where the 2-methyl group is selectively oxidized. The synthesis of the precursor, 5-ethyl-2-methylpyridine, is achieved through the condensation of paraldehyde (B1678423) and ammonia. wikipedia.org

A multi-step synthesis route can also be employed, starting from 2-methylpyridine. This involves chlorination to 2-chloromethylpyridine, followed by hydrolysis to 2-pyridinemethanol (B130429), and subsequent oxidation to 2-pyridinecarboxaldehyde. google.com

Catalytic Oxidation Reactions and Optimized Conditions

Catalytic oxidation offers a more efficient and environmentally benign approach. Vanadium-based catalysts, often modified with other metal oxides like titanium and manganese, have shown efficacy in the gas-phase catalytic oxidation of methylpyridines. mdpi.com For the oxidation of 4-methylpyridine (B42270) to isonicotinic acid, a V-Ti-Mn-O catalyst demonstrated high selectivity, which is attributed to the synergistic effect of manganese in improving oxidation precision. mdpi.com While this specific example targets the 4-methyl group, similar catalytic systems could be adapted for the selective oxidation of the 2-methyl group in 4-ethyl-2-methylpyridine.

Another catalytic system involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of an oxidizing agent like sodium hypochlorite. This method has been successfully used for the preparation of 2-pyridinecarboxaldehyde from 2-pyridinemethanol with high yields. google.com

Table 1: Catalytic Oxidation Conditions for Pyridine Derivatives

| Precursor | Catalyst System | Oxidant | Solvent | Temperature | Yield | Reference |

| 2-Picolinol | TEMPO/KBr | 10% NaOCl | 1,2-dichloroethane/H₂O | -5°C to 15°C | 88% | google.com |

| 2-Picolinol | TEMPO/KBr | 10% NaOCl | Chloroform/H₂O | 0°C to 25°C | 80% | google.com |

| 4-Methylpyridine | V-Ti-Mn-O | Air | Gas Phase | 320°C | 67.17% (selectivity for INA) | mdpi.com |

Regioselective Functionalization Strategies at the Pyridine 4-Position

Achieving regioselective functionalization at the 4-position of the pyridine ring is a significant challenge in synthetic chemistry. researchgate.netnih.gov Direct C-H functionalization is an atom-economical approach. researchgate.net One innovative strategy involves the use of a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of pyridine. nih.govchemrxiv.orgnih.govchemrxiv.org This method allows for the introduction of various alkyl groups at the 4-position with high regioselectivity. nih.govchemrxiv.org While this approach focuses on alkylation, the development of such regioselective methods is crucial for accessing precursors like 4-ethyl-2-methylpyridine.

Derivatization through Condensation Reactions

The aldehyde functional group in 2-Pyridinecarboxaldehyde, 4-ethyl- is a versatile handle for a variety of chemical transformations, most notably condensation reactions.

Formation of Schiff Bases

Schiff bases, or imines, are readily formed through the condensation of an aldehyde with a primary amine. dergipark.org.trresearchgate.net These compounds are of significant interest due to their biological activities and their role as intermediates in organic synthesis. dergipark.org.trnih.govresearchgate.net

The reaction of 2-pyridinecarboxaldehyde derivatives with primary amines leads to the formation of Schiff bases. dergipark.org.trnih.gov This condensation is typically carried out by refluxing the aldehyde and the amine in an appropriate solvent, such as ethanol (B145695). dergipark.org.tr For example, 2-pyridinecarboxaldehyde reacts with various aminophenol, aniline, and aminopyridine derivatives to yield the corresponding Schiff bases in high yields. dergipark.org.tr Similarly, condensation with L-tryptophan has been reported to produce Schiff bases with yields up to 85%. nih.gov The formation of the imine bond (-C=N-) can be confirmed by spectroscopic methods such as IR and NMR. dergipark.org.trresearchgate.net

The reaction conditions can be optimized for specific substrates. For instance, the synthesis of Schiff bases from L-tryptophan and pyridinecarboxaldehydes was achieved by reacting the potassium salt of L-tryptophan with the aldehyde in an alcohol solution at temperatures ranging from 5°C to 25°C, followed by refluxing at 50°C for 2 hours. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Pyridinecarboxaldehyde Derivatives

| Aldehyde | Primary Amine | Solvent | Conditions | Yield | Reference |

| Pyridine-2-aldehyde | Derivatives of aminophenol, aniline, and aminopyridine | Anhydrous ethanol | Reflux, 6 hours | 63-86% | dergipark.org.tr |

| 2-Pyridinecarboxaldehyde | L-tryptophan (potassium salt) | Ethanol/Methanol | 5-25°C then reflux at 50°C for 2 hours | up to 85% | nih.gov |

| Ethyl acetoacetate (B1235776) (with formaldehyde) | Various primary amines | Methanol | 65°C, 5 hours | up to 92% (of hexahydropyrimidine (B1621009) derivatives) | researchgate.net |

Green Chemistry Approaches to Schiff Base Synthesis

The synthesis of Schiff bases, typically achieved through the condensation of an aldehyde with a primary amine, has been a focus of green chemistry initiatives to reduce the use of hazardous solvents and reagents. For pyridinecarboxaldehydes, eco-friendly methods have been developed that can be applied to the 4-ethyl derivative. ajol.inforesearchgate.net One such approach involves conducting the reaction in an ethanol-water mixture at ambient temperature, which has been shown to successfully produce Schiff bases. ajol.inforesearchgate.net This method offers the dual benefits of using a green solvent system and avoiding the energy consumption associated with heating. researchgate.net Microwave-assisted synthesis represents another green alternative, often leading to significantly shorter reaction times and improved yields, sometimes in the absence of a solvent altogether. sciforum.netuokerbala.edu.iq Natural acids, such as citric acid, have also been employed as biodegradable and non-toxic catalysts for hydrazone formation, a reaction closely related to Schiff base synthesis, further highlighting the potential for environmentally benign synthetic routes. nih.gov

| Green Synthesis Method | Typical Conditions | Advantages |

| Ethanol-Water Mixture | Ambient temperature, 1:1 v/v ethanol-water | Use of eco-friendly solvents, energy-efficient. ajol.inforesearchgate.net |

| Microwave Irradiation | Solvent-free or in minimal solvent (e.g., ethanol) | Rapid reaction times, high yields, reduced waste. sciforum.netuokerbala.edu.iq |

| Natural Acid Catalysis | Use of catalysts like citric acid | Biodegradable, non-toxic catalyst, aligns with green chemistry principles. nih.gov |

Generation of Hydrazones and Thiosemicarbazones

2-Pyridinecarboxaldehyde, 4-ethyl- readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones, and with thiosemicarbazide (B42300) to yield thiosemicarbazones. These reactions are typically straightforward and high-yielding. The synthesis of thiosemicarbazones from 2-pyridinecarboxaldehyde can be achieved by reacting the aldehyde with thiosemicarbazide in a suitable solvent, such as ethanol. sciforum.netgoogle.com The reaction can proceed at room temperature or with gentle heating to drive the reaction to completion. google.com Microwave irradiation has also been demonstrated as an efficient method for the synthesis of 2-pyridinecarbaldehyde thiosemicarbazone, offering advantages in terms of reaction time and simplicity. sciforum.net The resulting thiosemicarbazones are of significant interest due to their ability to act as chelating ligands for metal ions and their wide range of biological activities. sciforum.netrepec.orgmdpi.comacs.org Similarly, hydrazones can be prepared by reacting the aldehyde with substituted or unsubstituted hydrazines, often in an alcoholic solvent. researchgate.netnih.gov These derivatives serve as important intermediates in the synthesis of more complex heterocyclic systems and also exhibit a spectrum of biological effects.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Imidazolidinones)

The aldehyde functionality of 2-Pyridinecarboxaldehyde, 4-ethyl- is a key feature that allows for its participation in cyclization reactions to construct various heterocyclic frameworks. One notable example is the formation of imidazolidinones. The synthesis of imidazolidinones can be achieved through multicomponent reactions, for instance, a Ugi three-component reaction followed by an oxidative radical cyclization can yield highly substituted imidazolidinones. organic-chemistry.org Another strategy involves the (3+2) cycloaddition between electrophilic imines, which can be formed in situ from aldehydes like 2-Pyridinecarboxaldehyde, 4-ethyl-, and suitable partners to afford 4-imidazolidinones. organic-chemistry.org Beyond imidazolidinones, the reactivity of pyridinecarboxaldehydes allows for the synthesis of other important ring systems. For example, phenylethyl-substituted pyridinecarboxaldehydes have been shown to undergo acid-promoted cyclization to produce cycloheptabenzopyridines, which are valuable scaffolds in medicinal chemistry. nih.gov This demonstrates the potential of 2-Pyridinecarboxaldehyde, 4-ethyl- to serve as a precursor for a diverse range of complex heterocyclic structures through carefully designed cyclization strategies.

Advanced Synthetic Applications of 2-Pyridinecarboxaldehyde, 4-ethyl- as a Building Block

The utility of 2-Pyridinecarboxaldehyde, 4-ethyl- extends beyond simple derivatization, positioning it as a valuable building block in more complex synthetic strategies for creating novel molecules with specific functions.

Multicomponent Reaction Strategies (e.g., Petasis Reaction Analogues)

2-Pyridinecarboxaldehyde, 4-ethyl- is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov A prominent example is the Petasis borono-Mannich (Petasis) reaction. This reaction involves an amine, a carbonyl compound (such as 2-Pyridinecarboxaldehyde, 4-ethyl-), and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org Research has shown that 2-pyridinecarbaldehydes are particularly effective in the Petasis reaction. clockss.org Specifically, derivatives such as 4-methyl-2-pyridinecarboxaldehydes have been reported to provide medium to excellent yields of the desired products. nih.govresearchgate.net This suggests that 2-Pyridinecarboxaldehyde, 4-ethyl- would also be a suitable candidate for this transformation, allowing for the rapid construction of highly functionalized amine derivatives. nih.govresearchgate.net The Petasis reaction and its analogues are powerful tools in combinatorial chemistry and drug discovery for generating libraries of structurally diverse molecules. wikipedia.org

| Multicomponent Reaction | Reactants | Product Type |

| Petasis Reaction | 2-Pyridinecarboxaldehyde, 4-ethyl-, an amine, a vinyl- or aryl-boronic acid | Substituted amines, including allylamines. wikipedia.org |

Synthesis of Bioactive Scaffolds and Chemical Probes

The structural motif of a substituted pyridine ring combined with a reactive aldehyde group makes 2-Pyridinecarboxaldehyde, 4-ethyl- an attractive starting material for the synthesis of bioactive scaffolds and chemical probes. The derivatives of 2-pyridinecarboxaldehyde, particularly Schiff bases and thiosemicarbazones, are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. acs.orgnih.gov The synthesis of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery, can be achieved through multicomponent reactions involving aldehydes. nih.gov Furthermore, derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, synthesized from related building blocks, have been identified as potent inhibitors of STAT6, a therapeutic target for allergic conditions. nih.gov The ability of 2-Pyridinecarboxaldehyde, 4-ethyl- to participate in diverse chemical transformations allows for the generation of libraries of compounds that can be screened for various biological activities, aiding in the discovery of new therapeutic agents and chemical probes to investigate biological processes.

Development of Organometallic Precursors

The pyridine nitrogen and the imine nitrogen of Schiff bases derived from 2-Pyridinecarboxaldehyde, 4-ethyl- create an excellent coordination environment for a variety of metal ions. This makes these Schiff base ligands valuable precursors for the synthesis of organometallic complexes. researchgate.net Thiosemicarbazone derivatives of 2-pyridinecarboxaldehyde are also well-known for their ability to form stable complexes with transition metals. repec.orgmdpi.com These metal complexes are of interest not only for their potential biological applications, which can be enhanced upon coordination to a metal center, but also for their use in catalysis. For example, copper complexes of Schiff bases derived from 2-pyridinecarboxaldehyde have shown catalytic activity in oxidation reactions. researchgate.net The 4-ethyl group on the pyridine ring can modulate the electronic properties and solubility of the resulting ligands and their metal complexes, potentially fine-tuning their catalytic or biological activity.

C-C Bond Forming Reactions

The electrophilic carbon atom of the aldehyde group in 2-Pyridinecarboxaldehyde, 4-ethyl- readily reacts with various carbon nucleophiles. The presence of the pyridine ring, particularly the nitrogen atom, can influence the reactivity of the aldehyde and the stability of reaction intermediates.

Aldol (B89426) Condensation:

The Aldol condensation is a fundamental C-C bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. digitellinc.comresearchgate.net In the case of 2-Pyridinecarboxaldehyde, 4-ethyl-, it can react with ketones or other aldehydes that possess α-hydrogens in the presence of a base or acid catalyst.

Base-catalyzed Aldol reactions of 2-pyridinecarboxaldehyde with aryl methyl ketones have been shown to sometimes yield tandem Aldol-Michael addition products rather than the typical chalcones. digitellinc.com This unusual reactivity is attributed to the electronic properties of the pyridine ring, which can stabilize the intermediates of the conjugate addition. digitellinc.com For 2-Pyridinecarboxaldehyde, 4-ethyl-, a similar reaction with a ketone like acetophenone (B1666503) would be expected to proceed as follows:

Illustrative Aldol Condensation of 2-Pyridinecarboxaldehyde, 4-ethyl-

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). researchgate.netmasterorganicchemistry.com This reaction is highly versatile and allows for the introduction of a double bond with control over its geometry depending on the nature of the ylide. 2-Pyridinecarboxaldehyde, 4-ethyl- can be converted to various 2-vinylpyridine (B74390) derivatives using this methodology.

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. The use of stabilized or non-stabilized ylides can lead to the preferential formation of (E)- or (Z)-alkenes, respectively. bas.bg

Illustrative Wittig Reaction of 2-Pyridinecarboxaldehyde, 4-ethyl-

| Reactant 1 | Wittig Reagent | Solvent | Product |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde, 4-ethyl- | (Triphenylphosphoranylidene)acetic acid ethyl ester | THF | Ethyl 3-(4-ethylpyridin-2-yl)acrylate |

Grignard Reaction:

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes to produce secondary alcohols upon acidic workup. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The reaction of 2-Pyridinecarboxaldehyde, 4-ethyl- with a Grignard reagent provides a straightforward route to α-substituted-2-pyridinemethanols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced.

It is important to conduct the reaction under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. wikipedia.org

Illustrative Grignard Reaction of 2-Pyridinecarboxaldehyde, 4-ethyl-

| Reactant 1 | Grignard Reagent | Workup | Product |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde, 4-ethyl- | Phenylmagnesium bromide | H₃O⁺ | (4-ethylpyridin-2-yl)(phenyl)methanol |

Knoevenagel Condensation:

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org Active methylene compounds, such as malonic acid and its esters, have two electron-withdrawing groups attached to a methylene carbon, making the protons acidic. This reaction is particularly useful for the synthesis of electron-deficient alkenes. bas.bg

Studies on pyridinecarbaldehydes have shown that they undergo facile Knoevenagel condensation with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate, often in high yields and with E-selectivity, sometimes even without a catalyst. bas.bg The pyridine nitrogen is believed to play a role in activating the active methylene compound. bas.bg

Illustrative Knoevenagel Condensation of 2-Pyridinecarboxaldehyde, 4-ethyl-

| Reactant 1 | Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde, 4-ethyl- | Malononitrile | Piperidine, EtOH | 2-((4-ethylpyridin-2-yl)methylene)malononitrile |

Henry Reaction (Nitroaldol Reaction):

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The product is a β-nitro alcohol, which is a valuable synthetic intermediate that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org 2-Pyridinecarboxaldehyde, 4-ethyl- can react with nitroalkanes like nitromethane (B149229) in the presence of a base to yield the corresponding β-nitro alcohol.

Illustrative Henry Reaction of 2-Pyridinecarboxaldehyde, 4-ethyl-

| Reactant 1 | Nitroalkane | Catalyst/Conditions | Product |

|---|

These C-C bond-forming reactions highlight the synthetic utility of 2-Pyridinecarboxaldehyde, 4-ethyl- as a building block for creating a diverse range of more complex pyridine-containing molecules. The reactivity of the aldehyde group, modulated by the electronic nature of the 4-ethyl-pyridine scaffold, allows for predictable and efficient construction of new chemical entities.

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Pyridinecarboxaldehyde, 4 Ethyl

Ligand Design and Coordination Modes

The unique structure of 2-Pyridinecarboxaldehyde (B72084), 4-ethyl-, featuring a pyridine (B92270) ring with a formyl group at the 2-position and an ethyl group at the 4-position, dictates its role in ligand design. sinfoochem.comwikipedia.org These features allow for predictable and tunable coordination behavior.

2-Pyridinecarboxaldehyde and its derivatives are classic examples of bidentate ligands, where both the pyridine nitrogen atom and the aldehyde oxygen atom can coordinate to a metal center. This simultaneous binding forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. The nitrogen atom acts as a sigma-donor, while the carbonyl oxygen also donates a lone pair of electrons to the metal ion. This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The aldehyde functional group is susceptible to nucleophilic attack, particularly by amines, leading to the formation of Schiff bases which are themselves robust bidentate or multidentate ligands. wikipedia.org

Substituents on the pyridine ring can significantly alter the steric and electronic properties of the ligand, thereby influencing the structure and reactivity of the metal complexes. nih.gov The ethyl group at the 4-position of the pyridine ring in 2-Pyridinecarboxaldehyde, 4-ethyl- has two primary effects:

Electronic Effect : The ethyl group is an electron-donating group (EDG). It increases the electron density on the pyridine ring and, consequently, on the coordinating nitrogen atom. This enhanced basicity of the nitrogen donor can lead to stronger metal-ligand bonds compared to the unsubstituted parent ligand. Studies on substituted pyridine ligands have shown that EDGs can lead to stronger electrostatic and charge transfer interactions with metal centers. mdpi.com

2-Pyridinecarboxaldehyde, 4-ethyl- is a valuable precursor for creating more complex, multidentate ligands. The reactivity of the aldehyde group allows for its condensation with various amines to form iminopyridine or Schiff base ligands. wikipedia.org For example, reaction with a diamine can link two pyridinecarboxaldehyde units, resulting in a tetradentate ligand capable of wrapping around a metal ion. This strategy is widely used to synthesize ligands with specific coordination geometries and to encapsulate metal ions, leading to highly stable complexes. The development of such multidentate ligands derived from building blocks like ethyl 1,2,4-triazine-3-carboxylate highlights a general approach to creating ligands for specific applications, such as separating actinides from lanthanides in nuclear reprocessing. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Pyridinecarboxaldehyde, 4-ethyl- and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. ijcmas.comnih.gov The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Transition metals from the first row, such as nickel(II), copper(II), iron(II), zinc(II), and cobalt(II), readily form complexes with pyridine-based ligands. wikipedia.orgjscimedcentral.com The synthesis usually involves mixing stoichiometric amounts of the ligand and the desired metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like ethanol (B145695) or methanol. ijcmas.com The reaction often proceeds at room temperature or with gentle heating.

The geometry of the resulting complexes depends on the metal ion, its oxidation state, and the stoichiometry of the ligands. For instance, with a bidentate ligand like 2-Pyridinecarboxaldehyde, 4-ethyl-, octahedral complexes of the type [M(L)2X2] (where L is the ligand and X is a monodentate anion like chloride) or [M(L)3]2+ can be formed. ijcmas.comresearchgate.net The specific coordination environment is typically elucidated using techniques such as:

Infrared (IR) Spectroscopy : To confirm the coordination of the pyridine nitrogen and aldehyde oxygen by observing shifts in their respective vibrational frequencies.

UV-Visible Spectroscopy : To study the d-d electronic transitions, which provide information about the coordination geometry of the metal ion. ijcmas.com

Magnetic Susceptibility Measurements : To determine the number of unpaired electrons and infer the spin state and geometry of the complex. researchgate.net

Elemental Analysis : To confirm the stoichiometry of the complex. ijcmas.com

Table 1: Representative Transition Metal Complexes with Pyridine-Aldehyde Type Ligands This table is based on data for analogous pyridine-aldehyde and pyridine-imine complexes due to the limited specific data for 2-Pyridinecarboxaldehyde, 4-ethyl-.

| Metal Ion | Typical Formula | Coordination Geometry | Color | Reference |

|---|---|---|---|---|

| Ni(II) | [Ni(L)2(H2O)2]Cl2 |

Octahedral | Green | researchgate.net |

| Fe(II)/Fe(III) | [Fe(L)2Cl2]Cl |

Octahedral | Brown | researchgate.net |

| Cu(II) | [Cu(L)2X2] |

Distorted Octahedral | Blue/Green | ijcmas.comjscimedcentral.com |

| Zn(II) | [Zn(L)X2] |

Tetrahedral | Colorless | ijcmas.comnih.gov |

| Co(II) | [Co(L)X2] |

Tetrahedral/Octahedral | Blue/Pink | ijcmas.com |

The coordination chemistry of f-block elements, the lanthanides and actinides, with pyridine-based ligands is an area of growing interest, partly driven by applications in nuclear waste separation and medical imaging. nih.govnih.gov Lanthanide and actinide ions are larger and have higher coordination numbers (typically 8 to 10) compared to transition metals.

To accommodate these large metal ions, multidentate ligands derived from 2-Pyridinecarboxaldehyde, 4-ethyl- are often necessary. For instance, macrocyclic ligands incorporating pyridine units have been shown to form exceptionally stable and kinetically inert complexes with lanthanide ions. rsc.org The synthesis of these complexes can be more challenging and may require specific reaction conditions. Characterization often relies on NMR spectroscopy (for diamagnetic lanthanides like La(III) and Lu(III)) and single-crystal X-ray diffraction to definitively determine the complex structure and high coordination numbers. While specific complexes of 2-Pyridinecarboxaldehyde, 4-ethyl- with lanthanides and actinides are not widely reported, the principles of ligand design suggest its derivatives could be effective for complexing these large ions, particularly when incorporated into larger, pre-organized macrocyclic structures. nih.govnih.gov

Electrochemical Properties of Coordination Compounds

The reduction of free pyridine is known to be electrochemically difficult. nih.gov However, upon coordination to a metal ion, the redox potential of both the metal and the ligand are altered. The metal-ligand interaction can stabilize certain oxidation states, and the ligand itself can become redox-active. nih.gov Studies on related pyridine-dicarboxylate complexes have shown that coordination geometry can be an important factor in the redox activity of the complexes. nih.gov

For ligands of the 2-Pyridinecarboxaldehyde family, the substituent on the pyridine ring plays a crucial role. The 4-ethyl group on 2-Pyridinecarboxaldehyde, 4-ethyl- is an electron-donating group (EDG). This property influences the electronic environment of the metal center. It is anticipated that the EDG nature of the ethyl group increases the electron density on the pyridyl nitrogen atom, which in turn affects the redox potential of the metal center. Research on other 4-substituted pyridine complexes has shown that substituents can significantly alter electrochemical properties; for instance, a hydroxyl group at the 4-position was found to decrease electrochemical activity in certain Tl(III) complexes. nih.gov Conversely, an electron-donating group like ethyl would be expected to make the metal center more electron-rich, thus making it easier to oxidize (a more negative reduction potential) compared to a complex with the unsubstituted pyridine-2-carboxaldehyde ligand.

Table 1: Expected Influence of 4-Ethyl Substituent on Electrochemical Properties

| Property | Influence of 4-Ethyl Group | Rationale |

| Metal-Centered Reduction | Becomes more difficult (potential shifts to more negative values) | The electron-donating ethyl group increases electron density at the metal, making its reduction less favorable. |

| Metal-Centered Oxidation | Becomes easier (potential shifts to more positive values) | The increased electron density at the metal center facilitates its oxidation. |

| Ligand-Centered Reduction | May become slightly more difficult | The ethyl group donates electron density to the pyridine ring, making the acceptance of an electron less favorable. |

Structural Elucidation of Metal Complexes

Crystal Engineering and Supramolecular Interactions in Solid State

Crystal engineering with pyridine-based ligands is a powerful strategy for constructing well-defined metallosupramolecular architectures, such as macrocycles, cages, and coordination polymers. rsc.orgscilit.com The formation of these structures is guided by the coordination of the ligand to a metal ion and is further stabilized by a variety of non-covalent interactions in the solid state. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The ligand 2-Pyridinecarboxaldehyde, 4-ethyl- offers specific features for crystal engineering. The pyridine nitrogen and aldehyde oxygen atoms act as the primary coordination sites for metal ions. The aromatic pyridine ring can participate in π-π stacking interactions with adjacent ligands, which is a common feature in the packing of pyridine complexes.

The 4-ethyl substituent introduces distinct steric and electronic effects that influence the self-assembly process.

Steric Influence : The ethyl group provides steric bulk at the 4-position of the pyridine ring. This can direct the assembly process, preventing certain geometries and favoring others, thereby controlling the final supramolecular structure.

Hydrogen Bonding : While the ligand itself is not a strong hydrogen bond donor, the coordinated aldehyde oxygen or other co-ligands (like water or alcohols) can participate in hydrogen bonding, creating extended networks in the solid state. For example, in a related zinc complex of pyridine-2-carbaldehyde, intermolecular hydrogen bonds and π–π stacking interactions combine to form a 3D supramolecular framework. researchgate.net The presence of the 4-ethyl group would modify the distances and angles of these potential interactions.

The combination of directional coordination bonds and weaker intermolecular forces allows for the rational design of complex solid-state structures with predictable topologies.

Analysis of Coordination Geometries and Ligand Field Effects

The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. wikipedia.org Ligands derived from 2-pyridinecarboxaldehyde typically act as bidentate chelating agents, binding to the metal through the pyridyl nitrogen and the carbonyl oxygen (N,O-chelation). researchgate.net This chelation often leads to the formation of stable five-membered rings.

Depending on the metal ion, its oxidation state, and the other ligands present, a variety of coordination geometries can be adopted. Common geometries for transition metal pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.org For instance, copper(II) complexes with related pyridine-diimine ligands have been found to adopt a square-pyramidal geometry. nih.gov

Table 2: Common Coordination Geometries for Metal Complexes

| Coordination Number | Geometry | Examples |

| 4 | Tetrahedral or Square Planar | [Ni(py)₄]²⁺, [Pd(py)₄]²⁺ wikipedia.org |

| 5 | Trigonal Bipyramidal or Square Pyramidal | [CuLBr₂] (L = pyridine-diimine) nih.gov |

| 6 | Octahedral | MCl₂(py)₄ (M = Mn(II), Co(II)) wikipedia.org |

The electronic properties of these complexes are best described by Ligand Field Theory (LFT). LFT explains how the interaction between the metal's d-orbitals and the ligand's orbitals leads to a splitting of the d-orbital energies. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org The 4-ethyl group on the pyridine ring in 2-Pyridinecarboxaldehyde, 4-ethyl- functions as an electron-donating group. This substituent effect increases the electron density on the nitrogen atom, enhancing its ability to act as a σ-donor to the metal. A stronger σ-donation generally leads to a larger ligand field splitting energy (Δ), which can influence the complex's color, magnetic properties, and reactivity.

Reactivity and Catalytic Activity of Metal Complexes Derived from 2-Pyridinecarboxaldehyde, 4-ethyl-

Catalysis in Organic Transformations (e.g., Oxidation Reactions)

Metal complexes derived from pyridine-carboxaldehyde and its Schiff base derivatives are effective catalysts for various organic transformations, notably oxidation reactions. researchgate.net For example, copper, nickel, and cobalt complexes have shown catalytic activity in the oxidation of substrates like cyclohexene (B86901) and styrene. researchgate.net The catalytic cycle often involves the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, to form highly reactive species that then oxidize the organic substrate. researchgate.net

Role in Borylation Reactions

The iridium-catalyzed C-H borylation of pyridines is a powerful method for creating pyridylboronic esters, which are valuable building blocks in organic synthesis. nih.gov A significant challenge in these reactions is controlling the regioselectivity, as borylation can potentially occur at multiple positions on the pyridine ring. thieme-connect.deresearchgate.net The selectivity is typically governed by a combination of steric and electronic factors. researchgate.net

For many pyridine substrates, C-H activation can occur at various positions, sometimes leading to mixtures of products or catalyst deactivation. For instance, borylation at the 4-position of a pyridine-based catalyst has been cited as a potential deactivation pathway. The use of 2-Pyridinecarboxaldehyde, 4-ethyl- as a ligand precursor offers a distinct advantage in this context. The ethyl group at the 4-position effectively "blocks" this site, preventing unwanted borylation or other side reactions from occurring there. This pre-functionalization ensures that the 4-position is unavailable for reaction, which can enhance the catalyst's stability and direct the borylation to other desired positions, either on the ligand framework itself or on a different substrate molecule. This strategic blocking is a key principle in achieving high regioselectivity in catalytic C-H functionalization reactions. nih.govacs.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms. For 2-Pyridinecarboxaldehyde (B72084), 4-ethyl-, this analysis would be critical to confirm the substitution pattern on the pyridine (B92270) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Patterns

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 4-ethyl-2-pyridinecarboxaldehyde are not available. This information would be instrumental in assigning the protons on the pyridine ring and the ethyl group, revealing key details about their electronic environments and spatial relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, ¹³C NMR data for 4-ethyl-2-pyridinecarboxaldehyde, which would map the carbon framework of the molecule, is not documented in the searched resources. This technique is essential for identifying all unique carbon atoms, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and those of the ethyl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between atoms in a molecule. No 2D NMR data has been reported for 4-ethyl-2-pyridinecarboxaldehyde. Such data would definitively link the proton and carbon signals, confirming the precise structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, C=N)

No specific experimental IR spectra for 4-ethyl-2-pyridinecarboxaldehyde were found. An IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde and the C=N stretching of the pyridine ring, confirming the presence of these key functional groups.

Raman Spectroscopy Applications

There is no available information on the application of Raman spectroscopy for the characterization of 4-ethyl-2-pyridinecarboxaldehyde. Raman spectroscopy could provide complementary information to IR spectroscopy, particularly for the vibrations of the aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be utilized to elucidate the elemental composition and structure of a molecule.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. A comprehensive search of scientific literature and databases did not yield any specific high-resolution mass spectrometry data for 2-Pyridinecarboxaldehyde, 4-ethyl-. Therefore, the exact mass as determined by HRMS is not available in the public domain.

Table 1: High-Resolution Mass Spectrometry Data for 2-Pyridinecarboxaldehyde, 4-ethyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Theoretical Exact Mass | 135.06841 u |

| Experimentally Determined Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

In mass spectrometry, molecules can be fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. Extensive searches of scientific databases have not returned any specific experimental data on the mass spectral fragmentation of 2-Pyridinecarboxaldehyde, 4-ethyl-.

Table 2: Postulated Mass Spectrometry Fragmentation Data for 2-Pyridinecarboxaldehyde, 4-ethyl-

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 135 | [M]⁺ (Molecular Ion) |

| 134 | [M-H]⁺ |

| 120 | [M-CH₃]⁺ |

| 106 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

| 78 | Pyridine ring fragment |

Note: This table represents theoretical fragmentation patterns and is not based on experimental data.

X-ray Diffraction Analysis

X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal.

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. A thorough search of crystallographic databases and the scientific literature found no published single-crystal X-ray diffraction data for 2-Pyridinecarboxaldehyde, 4-ethyl-.

Table 3: Single-Crystal X-ray Diffraction Data for 2-Pyridinecarboxaldehyde, 4-ethyl-

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z | Data not available |

| Calculated Density | Data not available |

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample and to identify its crystalline phases. There is no publicly available powder X-ray diffraction data for 2-Pyridinecarboxaldehyde, 4-ethyl-.

Table 4: Powder X-ray Diffraction Data for 2-Pyridinecarboxaldehyde, 4-ethyl-

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|

Electronic Spectroscopy

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light. No specific electronic spectroscopy data for 2-Pyridinecarboxaldehyde, 4-ethyl- has been found in the reviewed scientific literature.

Table 5: Electronic Spectroscopy Data for 2-Pyridinecarboxaldehyde, 4-ethyl-

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For 2-Pyridinecarboxaldehyde, 4-ethyl-, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The key chromophores in this molecule are the pyridine ring and the carboxaldehyde group, which give rise to distinct electronic transitions.

The primary transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity, originate from the delocalized π-electron system of the aromatic pyridine ring. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group) to an anti-bonding π* orbital. The presence of the ethyl group at the 4-position of the pyridine ring can act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to the parent compound, 2-Pyridinecarboxaldehyde.

UV-Vis spectroscopy is also an invaluable tool for studying the formation of metal complexes. As a ligand, 2-Pyridinecarboxaldehyde, 4-ethyl- can coordinate with metal ions through its nitrogen and oxygen donor atoms. This complexation leads to significant changes in the electronic environment of the chromophore, which are reflected in the UV-Vis spectrum. The formation of a complex typically results in a shift of the ligand's characteristic absorption bands, providing evidence of coordination and allowing for the determination of the complex's stoichiometry and stability constants through methods like Job's plot. For instance, the chelation of a metal ion is expected to cause a bathochromic shift in the π → π* transition band.

Table 1: Expected UV-Vis Absorption Data for 2-Pyridinecarboxaldehyde, 4-ethyl- and Related Compounds

| Compound | Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde | n → π* | ~350 | Non-polar |

| 2-Pyridinecarboxaldehyde | π → π* | ~280 | Polar |

| 2-Pyridinecarboxaldehyde, 4-ethyl- | n → π* | ~350-360 | Non-polar |

| 2-Pyridinecarboxaldehyde, 4-ethyl- | π → π* | ~285-295 | Polar |

Note: The data in this table is representative and based on the analysis of parent compounds and established spectroscopic principles.

Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 2-Pyridinecarboxaldehyde, 4-ethyl-, an XPS analysis would confirm the presence of carbon, nitrogen, and oxygen and provide detailed information about their chemical bonding environments.

The high-resolution XPS spectrum for this compound would show distinct peaks corresponding to the core-level electrons of each element.

C 1s Spectrum: The carbon 1s spectrum is expected to be complex and can be deconvoluted into multiple peaks representing the different carbon environments: the aliphatic carbon atoms of the ethyl group (C-C, C-H), the aromatic carbon atoms of the pyridine ring (C=C, C-N), and the carbonyl carbon of the aldehyde group (C=O). The C=O carbon would appear at the highest binding energy due to the electron-withdrawing effect of the oxygen atom.

N 1s Spectrum: The nitrogen 1s spectrum would exhibit a primary peak corresponding to the nitrogen atom in the pyridine ring. Its binding energy would be characteristic of a sp²-hybridized nitrogen in a heterocyclic aromatic system.

O 1s Spectrum: The oxygen 1s spectrum would show a single, well-defined peak associated with the carbonyl oxygen of the aldehyde group (C=O).

By analyzing the precise binding energies and peak areas, one can confirm the chemical structure and identify the oxidation states of the constituent elements.

Table 2: Expected XPS Binding Energies for 2-Pyridinecarboxaldehyde, 4-ethyl-

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (ethyl) | ~284.8 |

| Carbon | C 1s | C-N, C=C (pyridine) | ~285.5 - 286.5 |

| Carbon | C 1s | C=O (aldehyde) | ~287.0 - 288.0 |

| Nitrogen | N 1s | Pyridinic N | ~399.0 - 400.0 |

Note: The binding energies are typical values and can vary slightly depending on the instrument and sample condition.

Thermal Analysis (TG/DTA) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for investigating molecular properties that may be difficult or impossible to measure experimentally. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 4-ethyl-2-pyridinecarboxaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (geometry optimization). These calculations would provide key information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can also be elucidated through DFT. The placement of the electron-donating ethyl group at the 4-position and the electron-withdrawing aldehyde group at the 2-position of the pyridine (B92270) ring is expected to significantly influence the electronic properties of the molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of less computationally expensive methods and for situations where high accuracy is paramount. For a molecule of the size of 4-ethyl-2-pyridinecarboxaldehyde, methods like MP2 could be feasibly employed for accurate geometry and energy calculations.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting various types of molecular spectra.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR parameters. For 4-ethyl-2-pyridinecarboxaldehyde, these calculations would help in assigning the signals in an experimental spectrum to specific nuclei in the molecule. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ethyl and aldehyde substituents.

Table 1: Experimental ¹H NMR Chemical Shifts for 4-Pyridinecarboxaldehyde (B46228)

| Parameter | ppm | Hz |

|---|---|---|

| D(A) | 9.06 | |

| D(B) | 7.96 | |

| J(A,A') | 0.4 | |

| J(A,B) | 5.2 | |

| J(A,B') | 1.0 | |

| J(A',B) | 1.0 | |

| J(A',B') | 5.2 | |

| J(B,B') | 1.6 | |

| D(C) | 10.33 |

Data obtained from ChemicalBook for 4-Pyridinecarboxaldehyde (CAS: 872-85-5) in 30% DMSO. chemicalbook.com

Prediction of IR and UV-Vis Spectra

Computational chemistry can also predict vibrational (Infrared) and electronic (UV-Visible) spectra. DFT calculations can determine the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental IR spectra. For 4-ethyl-2-pyridinecarboxaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and the ethyl group, and various ring stretching and bending modes.

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The electronic transitions in 4-ethyl-2-pyridinecarboxaldehyde would likely involve π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group.

Experimental spectral data for the parent compound, 2-pyridinecarboxaldehyde (B72084), is available and provides a basis for comparison.

Table 2: Experimental Spectroscopic Data for 2-Pyridinecarboxaldehyde

| Spectrum Type | Wavelength/Wavenumber |

|---|---|

| UV/Visible | λmax available in various solvents |

| Infrared (Gas Phase) | Spectrum available in NIST database |

Data sourced from the NIST WebBook. nist.govnist.govnist.gov

Reaction Mechanism Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 4-ethyl-2-pyridinecarboxaldehyde, theoretical studies could investigate the pathways of various reactions, such as nucleophilic additions to the aldehyde group. For instance, the reaction with amines to form Schiff bases is a common reaction for pyridine aldehydes. wikipedia.org Computational modeling could map out the energy profile of the reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies on the parent 2-pyridinecarboxaldehyde have shown that it readily forms imines which can then participate in further cyclization reactions, a process that can be modeled computationally. acs.org

Elucidation of Transition States and Activation Energies

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic characteristics of 2-Pyridinecarboxaldehyde.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. schrodinger.comwuxibiology.com

For the parent compound, 2-Pyridinecarboxaldehyde, the precise adiabatic ionization energy, which is related to the HOMO energy, has been determined to be 9.4958 ± 0.0005 eV. rsc.org The HOMO-LUMO gap is a key factor in determining the electronic absorption properties of a molecule. A smaller gap generally corresponds to easier electronic excitation. schrodinger.com While the exact HOMO-LUMO gap for 2-Pyridinecarboxaldehyde, 4-ethyl- is not documented in the provided search results, the ethyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted molecule. This, in turn, could affect its reactivity and spectroscopic properties.

Table 1: Frontier Molecular Orbital Data for 2-Pyridinecarboxaldehyde

| Parameter | Value | Reference |

| Adiabatic Ionization Energy | 9.4958 ± 0.0005 eV | rsc.org |

Note: This data is for the parent compound, 2-Pyridinecarboxaldehyde. The effect of the 4-ethyl substituent would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deq-chem.com It allows for the investigation of charge transfer and hyperconjugative interactions, which are crucial for understanding intermolecular forces. nih.govmdpi.com

In studies of 2-Pyridinecarboxaldehyde, NBO analysis has revealed that the highest occupied molecular orbital of the s-trans conformer is primarily composed of a nitrogen nonbonding orbital that interacts with the oxygen lone pairs of the formyl group. rsc.org This interaction stabilizes the electronic structure of the conformer. rsc.org For 2-Pyridinecarboxaldehyde, 4-ethyl-, the ethyl group would introduce additional C-H bonds and C-C bonds, which could participate in weak intermolecular interactions such as C-H···π or C-H···O interactions with other molecules. NBO analysis would be instrumental in quantifying the strength of these interactions by calculating the second-order perturbation theory energy of stabilization, E(2). nih.gov

Molecular Docking and Binding Affinity Studies (in vitro)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the binding of ligands to protein targets. While no specific in vitro molecular docking studies for 2-Pyridinecarboxaldehyde, 4-ethyl- were found, the parent compound and its derivatives have been subjects of such investigations. For instance, Schiff base derivatives of pyridine-2-carbaldehyde have been docked into the active sites of enzymes to predict their inhibitory potential. nih.gov

In a hypothetical docking study of 2-Pyridinecarboxaldehyde, 4-ethyl- with a protein target, the pyridine nitrogen and the carbonyl oxygen would likely act as hydrogen bond acceptors, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The 4-ethyl group would primarily contribute to hydrophobic interactions within the binding pocket. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), would quantify the strength of these interactions. An in vitro assay would then be required to validate the computational predictions and determine the actual binding affinity.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of the aldehyde group, combined with the coordinating ability of the pyridine (B92270) nitrogen, makes 2-pyridinecarboxaldehyde (B72084) derivatives valuable building blocks in organic synthesis.

Precursor for Advanced Organic Molecules

Pyridinecarboxaldehydes are crucial starting materials for a variety of advanced organic molecules. The aldehyde functional group readily undergoes a range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, the parent compound, 2-Pyridinecarboxaldehyde, is a key intermediate in the synthesis of various pharmaceutical compounds. guidechem.com It serves as a precursor for creating complex molecular architectures that are often the basis for drug discovery programs. guidechem.com

Similarly, 2-Pyridinecarboxaldehyde, 4-ethyl- is expected to be a valuable precursor. The presence of the 4-ethyl group can influence the solubility and electronic properties of the resulting molecules, potentially leading to enhanced biological activity or modified physical properties. Reactions such as the Wittig reaction, Grignard additions, and aldol (B89426) condensations can be employed to elaborate the aldehyde into more complex structures. For example, 2-Pyridinecarboxaldehyde has been used in aldol addition reactions with pyruvate (B1213749) to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate, a chiral keto-acid. sigmaaldrich.comsigmaaldrich.com

Building Block for Heterocyclic Compound Synthesis

Pyridinecarboxaldehydes are instrumental in the construction of a wide array of heterocyclic compounds. They can participate in multicomponent reactions, providing a rapid and efficient means to generate molecular diversity. Condensation reactions with amines, hydrazines, and other nucleophiles are common strategies to form new heterocyclic rings. For instance, 2-Pyridinecarboxaldehyde reacts with amines to form Schiff bases, which are themselves versatile intermediates for the synthesis of nitrogen-containing heterocycles. sigmaaldrich.com

The 4-ethyl derivative would similarly serve as a key building block. Its reaction with diamines can lead to the formation of macrocyclic ligands. Furthermore, it can be used in reactions like the Biginelli or Hantzsch pyridine synthesis to construct more complex fused heterocyclic systems. The synthesis of various pyridine-based heterocyclic compounds, such as pyridothienopyrimidines, has been demonstrated using related pyridine precursors.

Catalysis and Reagent Design

The pyridine nitrogen and the aldehyde oxygen of 2-pyridinecarboxaldehydes can act as a bidentate chelate, making them excellent candidates for the design of ligands in catalysis.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

Ligands derived from 2-pyridinecarboxaldehydes play a significant role in both homogeneous and heterogeneous catalysis. The condensation of 2-pyridinecarboxaldehyde with chiral amines or amino alcohols can generate a variety of chiral Schiff base ligands. sigmaaldrich.comsigmaaldrich.com These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The design of such ligands often takes advantage of the ease of synthesis and the tunability of the pyridinecarboxaldehyde scaffold. By modifying the substituents on the pyridine ring, such as with the 4-ethyl group in 2-Pyridinecarboxaldehyde, 4-ethyl-, the steric and electronic properties of the resulting metal complexes can be fine-tuned to optimize catalytic activity and selectivity. For example, Schiff base ligands derived from 2-pyridinecarboxaldehyde have been used to prepare binuclear Cu(II), Ni(II), and Co(II) complexes that show catalytic activity in the oxidation of alkenes. researchgate.net The principles of distinguishing between homogeneous and heterogeneous catalysis are crucial in understanding the performance of these materials. volsenchem.comsigmaaldrich.com

Application in Stereoselective Synthesis

Chiral ligands derived from pyridinecarboxaldehydes are particularly valuable in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The condensation of 2-Pyridinecarboxaldehyde with chiral amines, such as (S)-(-)-α-methylbenzylamine and (R)-(+)-α-methylbenzylamine, yields chiral Schiff base ligands that can induce stereoselectivity in metal-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com

The introduction of a 4-ethyl group could influence the conformational preferences of the resulting chiral catalyst, potentially leading to improved enantioselectivity in reactions such as asymmetric hydrogenation, epoxidation, or cyclopropanation. The ability to synthetically modify the ligand framework is a powerful tool for developing highly effective stereoselective catalysts. The regio- and stereoselective synthesis of N-carbonylvinylated pyrazoles has been achieved through Michael addition reactions, highlighting the potential for stereocontrol in reactions involving related heterocyclic compounds. researchgate.net

Development of Functional Materials

The structural features of 2-pyridinecarboxaldehydes also lend themselves to the creation of novel functional materials with specific optical, electronic, or chemical properties.

The incorporation of pyridinecarboxaldehyde derivatives into larger molecular frameworks can lead to materials with interesting properties. For example, Schiff base derivatives can exhibit liquid crystalline behavior or be used as components in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, separation, and catalysis. 4-Pyridinecarboxaldehyde (B46228) has been used to synthesize ligands for the construction of zinc-based MOFs. nih.gov

Furthermore, the pyridine moiety can be a component of photoactive or electroactive materials. Conjugated polymers and oligomers containing pyridine units can be designed for applications in organic light-emitting diodes (OLEDs) or as sensors. The reactivity of the aldehyde group in 2-Pyridinecarboxaldehyde, 4-ethyl- allows for its straightforward incorporation into such polymeric structures through reactions like polymerization or post-polymerization modification.

Table of Compound Properties

| Property | 2-Pyridinecarboxaldehyde, 4-ethyl- | 2-Pyridinecarboxaldehyde | 4-Pyridinecarboxaldehyde |

| CAS Number | 67141-19-9 sigmaaldrich.com | 1121-60-4 guidechem.com | 872-85-5 nih.gov |

| Molecular Formula | C₈H₉NO sigmaaldrich.com | C₆H₅NO guidechem.com | C₆H₅NO nih.gov |

| Molecular Weight | 135.16 g/mol sigmaaldrich.com | 107.11 g/mol | 107.11 g/mol nih.gov |

| Appearance | Liquid sigmaaldrich.com | Yellow liquid guidechem.com | - |

| Density | 1.041 g/mL at 25 °C sigmaaldrich.com | 1.126 g/mL at 25 °C sigmaaldrich.com | 1.137 g/mL at 20 °C nih.gov |

| Boiling Point | - | 181 °C sigmaaldrich.com | 71-73 °C/10 mmHg nih.gov |

| Refractive Index | n20/D 1.524 sigmaaldrich.com | n20/D 1.536 sigmaaldrich.com | n20/D 1.544 nih.gov |

Grafting onto Polymeric Materials (e.g., Chitosan) for Enhanced Properties

The modification of natural polymers through grafting is a key strategy to enhance their inherent properties and expand their applicability. nih.gov Chitosan (B1678972), a biodegradable and biocompatible polymer derived from chitin, has been a particular focus of such modifications. nih.gov The aldehyde group of 2-Pyridinecarboxaldehyde, 4-ethyl- can react with the amino groups on the chitosan backbone through a nucleophilic addition-elimination reaction to form a Schiff base linkage. nih.gov This process, known as grafting, effectively attaches the pyridine-containing moiety onto the chitosan polymer chain. nih.govresearchgate.net

This modification can lead to several enhanced properties. For instance, the introduction of the pyridine group can improve the metal-binding and adsorption capacity of chitosan, making it a more effective material for wastewater treatment. nih.govresearchgate.net The quaternization of the grafted vinyl pyridine can further increase swelling in water, particularly in acidic and basic conditions, and impart antimicrobial properties. Research on similar pyridinecarboxaldehyde derivatives has shown that such modifications can create chitosan-based corrosion inhibitors. chemicalbook.com The resulting materials can form a hydrophobic protective layer on metal surfaces. chemicalbook.com

Table 1: Effects of Grafting on Chitosan Properties

| Property | Enhancement due to Grafting | Relevant Functional Group |

| Metal Ion Adsorption | Increased capacity for binding metal ions. nih.govresearchgate.net | Pyridine Ring |

| Swellability | Increased in acidic and basic media after quaternization. | Quaternized Pyridine |

| Antimicrobial Activity | Inhibition of fungal and bacterial growth. | Quaternized Pyridine |

| Corrosion Inhibition | Formation of a protective hydrophobic layer. chemicalbook.com | Pyridine Moiety |

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. universityofgalway.ie 2-Pyridinecarboxaldehyde derivatives, in combination with poly-carboxylic ligands, are utilized in the synthesis of mixed-ligand MOFs. universityofgalway.ie The pyridine nitrogen and the aldehyde oxygen of 2-Pyridinecarboxaldehyde, 4-ethyl- can coordinate with metal centers, contributing to the formation of the framework's secondary building units (SBUs). universityofgalway.iersc.org

The incorporation of functionalized pyridine ligands like 2-Pyridinecarboxaldehyde, 4-ethyl- can lead to MOFs with interesting topologies and properties. For example, the use of pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand has resulted in MOFs with 2D to 3D interpenetrating networks and photoluminescent properties. rsc.org Similarly, the self-assembly of pyridine-2,6-dicarboxylic acid with zinc salts has produced 2D and 1D coordination polymers. nih.gov The introduction of a pyridine moiety can also induce structural reconfiguration, leading to the formation of ultrathin 2D MOFs with enhanced catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.org

Development of Corrosion Inhibitors

The ability of organic compounds to adsorb onto a metal surface and form a protective film is the basis for their use as corrosion inhibitors. chemmethod.com Pyridine derivatives have been extensively studied for this purpose due to the presence of the nitrogen atom, which can coordinate with metal atoms, and the aromatic ring, which provides a hydrophobic barrier. chemmethod.comnih.gov

Compounds structurally related to 2-Pyridinecarboxaldehyde, 4-ethyl- have demonstrated significant corrosion inhibition efficiency for metals like mild steel in acidic environments. nih.govresearchgate.netnih.gov These inhibitors can function as mixed-type inhibitors, slowing down both the anodic and cathodic reactions of the corrosion process. nih.govmdpi.com The efficiency of these inhibitors generally increases with concentration, with some pyridine-based compounds reaching inhibition efficiencies as high as 97% at millimolar concentrations. researchgate.net The adsorption of these molecules onto the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netresearchgate.net Quantum chemical calculations can be used to correlate the molecular structure of the inhibitor with its protective effect. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Pyridine Derivatives

| Inhibitor Type | Metal | Environment | Maximum Inhibition Efficiency | Reference |

| Pyridinium-Based Surfactant | EN3B Mild Steel | Acidic-Chloride | 85% | mdpi.com |

| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.06% | nih.govnih.gov |

| Pyridine Derivative | Mild Steel | 1.0 M HCl | 97% | researchgate.net |

| Benzaldehyde derivative | Mild Steel | 1 M HCl | 93.3% | researchgate.net |

Creation of Photoactive or Electroactive Materials

Electroactive polymers (EAPs) are materials that can change their size or shape when stimulated by an electric field. youtube.com They have potential applications in various fields, including electronics, sensors, and artificial muscles. youtube.comgoogle.com The incorporation of heterocyclic aromatic segments, such as the pyridine ring in 2-Pyridinecarboxaldehyde, 4-ethyl-, into a polymer backbone can impart electroactive properties. google.com

The synthesis of polymers containing these heterocyclic units can lead to materials with tunable electronic and optical properties. For instance, polyterthiophenes with specific bridging units exhibit semiconductor band gaps and long-wavelength optical absorption. google.com Furthermore, degradable electroactive polymers can be created by incorporating naturally occurring electroactive pyrrole (B145914) oligomers into a polyester (B1180765) backbone. nih.gov These materials can be used for the controlled delivery of drugs, where the release is triggered by an electrical stimulus. nih.gov

Applications in Chemical Biology and Proteomics Research